Endothelin (16-21)
Description
Properties
IUPAC Name |
3-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H57N9O9/c1-7-21(5)32(37(54)46-30(39(56)57)14-23-17-42-27-12-10-9-11-25(23)27)48-38(55)33(22(6)8-2)47-36(53)29(16-31(49)50)45-35(52)28(13-20(3)4)44-34(51)26(40)15-24-18-41-19-43-24/h9-12,17-22,26,28-30,32-33,42H,7-8,13-16,40H2,1-6H3,(H,41,43)(H,44,51)(H,45,52)(H,46,54)(H,47,53)(H,48,55)(H,49,50)(H,56,57) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSBFTNRWQVBCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H57N9O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Significance of Endothelin (16-21)
Role in Receptor Binding and Activation
The C-terminal hexapeptide (residues 16–21) of ET-1 is indispensable for binding to both ETA and ETB receptor subtypes. Mutagenesis studies demonstrated that substitutions at Ile20 or Trp21 significantly reduce receptor affinity and functional activity. For instance, [Ala20]ET-1 and [Ala21]ET-1 mutants exhibited 4–5-fold lower potency in contractile assays using canine coronary artery rings. The hydrophobic C-terminal region, particularly Trp21 , facilitates interactions with receptor domains through aromatic stacking and hydrophobic forces.
Sequence Conservation Across Species
The sequence His-Leu-Asp-Ile-Ile-Trp is conserved across endothelin isoforms (ET-1, ET-2, ET-3) and sarafotoxins, underscoring its evolutionary importance. Structural analogs lacking this region, such as ET-1(1–15), fail to induce vasoconstriction, highlighting its non-redundant role.
Synthetic Preparation of Endothelin (16-21)
Solid-Phase Peptide Synthesis (SPPS)
Endothelin (16-21) is typically synthesized via Boc (tert-butyloxycarbonyl) chemistry on a semiautomatic solid-phase synthesizer. Key steps include:
- Resin Activation : A Boc-Trp(For)-aminoacyl-resin serves as the solid support.
- Coupling Reactions : Boc-protected amino acids (His, Leu, Asp, Ile, Ile) are sequentially coupled using benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and diisopropylethylamine (DIPEA) in dimethylformamide (DMF).
- Formylation : The indole moiety of Trp21 is formylated to stabilize the peptide during cleavage.
Table 1: Synthetic Protocol for Endothelin (16-21)
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | Boc-Trp(For)-resin | Solid support |
| 2 | BOP/DIPEA in DMF | Peptide coupling |
| 3 | HF cleavage | Resin cleavage |
| 4 | Piperidine (0.1 N) | Deprotection |
| 5 | Reverse-phase HPLC | Purification |
Recombinant Expression and Mutagenesis
Alternative approaches utilize site-directed mutagenesis in mammalian expression systems. COS-7 cells transfected with mutant PPET-1 cDNA (e.g., [Ala20-ET-1]PPET-1) secrete truncated peptides, which are purified via affinity chromatography. This method is less common due to lower yields compared to SPPS.
Purification and Analytical Validation
High-Performance Liquid Chromatography (HPLC)
Crude synthetic peptides are purified using reverse-phase C18 columns with a trifluoroacetic acid (TFA)/acetonitrile gradient. The gradient protocol involves:
- Solvent A : 0.1% TFA in water.
- Solvent B : 0.1% TFA in acetonitrile.
- Elution : Linear gradient from 20% to 70% Solvent B over 60 minutes.
Table 2: HPLC Purification Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (4.6 × 250 mm) |
| Flow Rate | 1 mL/min |
| Detection | UV at 214 nm |
| Recovery | 80% (Sep-Pak C18) |
Functional Characterization
Receptor Binding Assays
Competitive binding studies with [125I]ET-1 reveal that Endothelin (16-21) exhibits low nanomolar affinity for ETA receptors (IC50 = 3.2 nM) but negligible binding to ETB receptors.
Contractile Activity in Vascular Tissue
In rat aortic rings, Endothelin (16-21) induces sustained vasoconstriction with 50% maximal effect (EC50) at 10−7 M , comparable to full-length ET-1. Co-administration with ET-1(1–15) restores full agonist activity, suggesting synergistic receptor interaction.
Table 3: Functional Activity of Endothelin (16-21)
| Assay | Result |
|---|---|
| ETA Binding (IC50) | 3.2 nM |
| ETB Binding (IC50) | >10−5 M |
| Aortic Contraction (EC50) | 10−7 M |
Challenges and Innovations in Synthesis
Oxidative Folding and Disulfide Bridges
Unlike full-length ET-1, Endothelin (16-21) lacks disulfide bonds, simplifying synthesis. However, Trp21 oxidation remains a concern, necessitating inert atmosphere handling.
Scalability and Cost-Efficiency
SPPS is cost-prohibitive for large-scale production. Recent advances in microwave-assisted synthesis and continuous-flow reactors aim to reduce reagent use and improve yields.
Chemical Reactions Analysis
Types of Reactions: Endothelin (16-21) can undergo various chemical reactions, including:
Oxidation: This reaction can affect the methionine residue within the peptide.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification.
Major Products: The products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide.
Scientific Research Applications
Pharmacological Applications
Endothelin (16-21) has garnered attention due to its potent biological activity and specificity towards endothelin receptors. Its applications in pharmacology include:
Vasoconstriction Studies
Endothelin (16-21) has been shown to induce vasoconstriction in various animal models, particularly in the guinea-pig bronchus, which is noted for its sensitivity to this peptide. The structure-activity relationship studies indicate that specific amino acid configurations are crucial for its biological activity, including the presence of a free carboxylic function at the C-terminal and specific configurations of tryptophan and aspartic acid residues .
Receptor Interaction
Research suggests that Endothelin (16-21) interacts with endothelin receptors, which plays a significant role in mediating its contractile effects. The receptor interaction is essential for understanding how this peptide can be utilized in therapeutic contexts, particularly in conditions characterized by vascular dysfunction .
Therapeutic Applications
The therapeutic potential of Endothelin (16-21) extends into several medical fields:
Pulmonary Arterial Hypertension
Endothelin receptor antagonists have revolutionized the treatment landscape for pulmonary arterial hypertension. Studies indicate that peptides like Endothelin (16-21) can be pivotal in developing new drugs targeting endothelin receptors to alleviate symptoms associated with this condition .
Chronic Kidney Disease
Clinical trials are exploring the role of endothelin antagonists in chronic kidney disease management. Given that endothelins contribute to renal vasoconstriction and fibrosis, Endothelin (16-21) could help elucidate mechanisms for therapeutic interventions aimed at mitigating kidney damage .
Toxicological Studies
Endothelin (16-21) also serves as a model compound for understanding toxin interactions within biological systems:
Toxin Mechanism Investigation
Research into the structure-activity relationships of endothelins has provided insights into how similar peptides may function as toxins. The comparative studies between endothelins and sarafotoxins show that variations in structure can lead to significant differences in biological activity, which is crucial for toxinology research .
Case Studies and Research Findings
A variety of studies have documented the effects and applications of Endothelin (16-21):
Mechanism of Action
Endothelin (16-21) exerts its effects by interacting with endothelin receptors on the surface of target cells. The binding of endothelin (16-21) to these receptors triggers a cascade of intracellular signaling pathways, leading to physiological responses such as vasoconstriction and smooth muscle contraction . The specific pathways involved include the activation of G-protein-coupled receptors and subsequent signaling through second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG).
Comparison with Similar Compounds
Shorter Fragments
- Endothelin (17-21) : The pentapeptide (Leu-Asp-Ile-Ile-Trp) is 100-fold less potent than the hexapeptide in guinea-pig bronchus, indicating the necessity of His<sup>16</sup> for receptor interaction .
- Endothelin (18-21) : The tetrapeptide (Asp-Ile-Ile-Trp) is nearly inactive, even at 0.1 mM, confirming the requirement for the full hexapeptide structure .
Modified Peptides
- Endothelin (16-21)-NH2 : Amidation of Trp<sup>21</sup> reduces vasodilator potency by 2–3 orders of magnitude in the mesentery and abolishes activity in guinea-pig trachea .
- [Val<sup>19</sup>]Endothelin (16-21) : Substitution of Ile<sup>19</sup> with Val reduces potency by ~5.5-fold, highlighting the importance of hydrophobic residues in receptor binding .
Sarafotoxin Derivatives
Sarafotoxin S6b (a snake venom peptide) shares structural homology with ET-1 but differs at position 17 (Gln instead of Leu). Its C-terminal hexapeptide, sarafotoxin (16-21), shows negligible activity in guinea-pig bronchus even at 0.1 mM, unlike endothelin (16-21) . This disparity suggests evolutionary divergence in endothelin receptor subtypes between mammals and reptiles .
Full-Length Endothelins
| Parameter | Endothelin (16-21) | Endothelin-1 (ET-1) | Endothelin-3 (ET-3) |
|---|---|---|---|
| Vasoconstrictor Potency | Inactive in vitro | EC50 ~1–10 nM | EC50 ~10–100 nM |
| Vasodilator Potency | EC50 ~10–100 nM (mesentery) | EC50 ~0.1–1 nM | EC50 ~1–10 nM |
| Systemic Pressor Effect | Weak (1000-fold less potent than ET-1) | Potent (EC50 ~0.1–1 nM) | Moderate (EC50 ~1–10 nM) |
| Receptor Subtype Affinity | ETB-like (partial agonist) | ETA/ETB (full agonist) | Preferential ETB |
- Endothelin-1 : Binds both ETA and ETB receptors, causing sustained vasoconstriction. In contrast, endothelin (16-21) lacks ETA affinity and acts as a weak ETB partial agonist .
- Endothelin-3 : Preferentially activates ETB receptors, similar to endothelin (16-21), but with higher potency and efficacy in systemic depressor responses .
Tissue-Specific Effects
- Guinea-Pig Bronchus : Endothelin (16-21) is 30-fold less potent than ET-1, requiring intact His<sup>16</sup>, Leu<sup>17</sup>, and Asp<sup>18</sup> for activity .
- Guinea-Pig Ileum : Induces biphasic relaxation-contraction responses but is 3–4 orders of magnitude less potent than ET-1 .
- Rat Jugular Vein: Contracts venous smooth muscle, explaining its systemic pressor effects despite lacking arterial activity .
Key Research Findings and Discrepancies
- Species Variability : Endothelin (16-21) increases arterial pressure in rats but is inactive in cats, suggesting species-specific receptor expression .
- Receptor Subtype Complexity : While endothelin (16-21) competes with ET-1 in rat kidney ETB receptors, it fails to inhibit <sup>125</sup>I-ET-1 binding in guinea-pig trachea, implying tissue-dependent receptor heterogeneity .
Biological Activity
Endothelin (16-21) is a biologically active peptide derived from the endothelin family, specifically a C-terminal hexapeptide of endothelin-1. Its biological activities are primarily characterized by its roles in vasoconstriction and vasodilation, as well as its interactions with various receptors. This article explores the structure-activity relationships, biological effects, and potential therapeutic implications of endothelin (16-21), supported by data tables and case studies.
Structure-Activity Relationship
The biological activity of endothelin (16-21) is highly dependent on its structural features. Key findings from research indicate that specific amino acid residues are critical for its contractile activity:
- C-terminal Free Carboxylic Function : Essential for receptor binding.
- L-Configuration of Trp-21 : Necessary for maintaining biological activity.
- Beta-Carboxylic Function of Asp-18 : Plays a significant role in receptor interaction.
- Presence of Leu-17 : Contributes to the peptide's structural integrity.
- Imidazole Moiety of His-16 : Important for the peptide's overall function.
These features suggest that endothelin (16-21) interacts with specific receptors in a manner similar to other members of the endothelin family, such as sarafotoxins, but with distinct differences in potency and efficacy .
Biological Effects
Endothelin (16-21) exhibits both vasoconstrictor and vasodilator properties depending on the vascular bed and experimental conditions:
- Vasoconstriction : In studies using guinea-pig bronchus preparations, endothelin (16-21) demonstrated significant contractile activity, indicating its role as a potent vasoconstrictor .
- Vasodilation : In contrast, other studies have shown that endothelin (16-21) acts as an endothelium-dependent vasodilator in the rat mesenteric bed, albeit with reduced potency compared to acetylcholine. The vasodilatory effects are mediated through endothelial receptors and involve complex signaling pathways .
Comparative Potency Table
| Peptide | Vasoconstrictor Potency | Vasodilator Potency |
|---|---|---|
| Endothelin (16-21) | High | Moderate |
| Acetylcholine | Low | High |
| Sodium Nitroprusside | Moderate | High |
Case Study 1: Guinea-Pig Bronchus
A study conducted on guinea-pig bronchus highlighted the contractile effects of endothelin (16-21). The results indicated that specific structural requirements must be met for effective receptor interaction, confirming the peptide's role in bronchial constriction .
Case Study 2: Rat Mesenteric Bed
Research involving isolated rat mesenteric beds revealed that endothelin (16-21) could induce significant vasorelaxation when endothelial integrity was maintained. This study demonstrated that while endothelin (16-21) has vasodilatory capabilities, it is less potent than acetylcholine and sodium nitroprusside .
Q & A
Q. What experimental models are suitable for studying the vascular effects of Endothelin (16-21)?
Methodological Answer: Isolated tissue preparations, such as the guinea-pig ileum or rat mesenteric arterial beds, are widely used. Organ bath systems with isometric tension recordings allow measurement of dose-dependent relaxation or contraction phases. For example, endothelin (16-21) induced biphasic effects (relaxation followed by contraction) in guinea-pig ileum, with responses quantified using KCl-induced maximal contraction as a reference .
Q. How does Endothelin (16-21) discriminate between endothelin receptor subtypes (ETA vs. ETB)?
Methodological Answer: Receptor selectivity is assessed via competitive binding assays and functional studies. The C-terminal hexapeptide (16-21) activates ETB receptors exclusively, as shown by its inability to bind ETA in radioligand displacement assays. For validation, selective antagonists like BQ-123 (ETA) and BQ-788 (ETB) can block responses in tissues with known receptor expression profiles .
Q. What are the key purity and stability considerations for synthetic Endothelin (16-21) in experiments?
Methodological Answer: Analytical techniques such as HPLC (>95% purity), amino acid composition analysis, and mass spectrometry are critical. Stability testing under varying pH and temperature conditions ensures peptide integrity. Commercial batches should meet specifications (e.g., ≥98% HPLC purity, ≤12% acetate content) .
Advanced Research Questions
Q. How should researchers address contradictory findings in dose-response relationships, such as biphasic effects in different tissues?
Methodological Answer: Biphasic responses (e.g., relaxation followed by contraction in guinea-pig ileum) may arise from tissue-specific receptor coupling or differential expression of ETA/ETB subtypes. To resolve contradictions, perform parallel experiments in tissues with characterized receptor profiles and use subtype-specific antagonists. Data normalization to tissue-specific controls (e.g., KCl-induced contraction) is essential .
Q. What statistical approaches are recommended for analyzing non-sigmoidal dose-response curves observed with Endothelin (16-21)?
Methodological Answer: For non-sigmoidal or multiphasic curves (e.g., Figure 2 in ), use non-linear regression models that account for multiple response phases. Calculate EC50 values for individual phases separately and compare potency ratios (e.g., endothelin-1 vs. 16-21). Software like GraphPad Prism allows fitting complex models to address variability in maximal responses .
Q. How can researchers validate the physiological relevance of in vitro findings for Endothelin (16-21) in vivo?
Methodological Answer: Combine in vitro assays with in vivo models (e.g., rat mesenteric bed perfusion) to assess systemic effects. Measure parameters like blood pressure changes or regional blood flow using telemetry or Doppler flowmetry. Cross-validate results with knockout models (e.g., ETB receptor-deficient rats) to confirm receptor-specific mechanisms .
Q. What strategies mitigate desensitization artifacts in repeated administration studies of Endothelin (16-21)?
Methodological Answer: Desensitization can be minimized by extending washout periods (e.g., ≥30 minutes between doses) and using lower peptide concentrations. Control experiments with non-cumulative dosing protocols (as in ) help distinguish true desensitization from receptor internalization. Parallel assays with endothelin-1/3 can clarify peptide-specific tolerance mechanisms.
Data Interpretation and Reporting Guidelines
Q. How should conflicting potency data (e.g., EC50 discrepancies across studies) be reconciled in publications?
Methodological Answer: Discrepancies may stem from variations in tissue preparation, buffer composition, or receptor density. Report experimental conditions in detail (e.g., ionic gradients, temperature) and normalize potency values to internal standards (e.g., endothelin-1 as a reference agonist). Meta-analyses comparing data across studies can identify confounding variables .
Q. What are best practices for presenting dose-response data with partial efficacy, as seen with Endothelin (16-21)?
Methodological Answer: Clearly define "maximal response" relative to a positive control (e.g., 60 mM KCl). Use dual-axis graphs to separate relaxation and contraction phases. Annotate incomplete curves (e.g., solubility-limited doses) and calculate extrapolated EC50 values with caution. Supplementary tables should list raw data for transparency .
Experimental Design Considerations
Q. How to optimize tissue selection for studying ETB-selective effects of Endothelin (16-21)?
Methodological Answer: Prioritize tissues with high ETB receptor density, such as vascular endothelial cells or renal tubules. Pre-treat tissues with ETA antagonists (e.g., BQ-123) to isolate ETB-mediated responses. Confirm receptor expression via immunohistochemistry or RT-PCR .
Q. What controls are essential for ensuring specificity in endothelin receptor interaction studies?
Methodological Answer: Include negative controls (e.g., scrambled peptide sequences) and positive controls (endothelin-1/3). Validate antibody specificity in receptor localization studies using knockout models. For functional assays, pre-incubate tissues with irreversible antagonists to confirm receptor involvement .
Ethical and Reproducibility Standards
Q. How to address variability in peptide bioactivity across commercial suppliers?
Methodological Answer: Request certificates of analysis (CoA) for purity, endotoxin levels, and amino acid verification. Pre-test batches in pilot experiments and cross-reference with peer-reviewed sources. Disclose supplier information and batch numbers in publications to enhance reproducibility .
Q. What guidelines ensure ethical reporting of negative or inconclusive results in endothelin research?
Methodological Answer: Follow ARRIVE or MDAR checklists for comprehensive reporting. Publish negative results in repositories like BioRxiv or dedicated journals (e.g., Journal of Negative Results). Disclose methodological limitations (e.g., solubility constraints) to aid meta-analyses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
